6,7-Bis(1-aziridinyl)-4-((3-(N,N-dimethylamino)propyl)amino)-5,8-quinazolinedione

Description

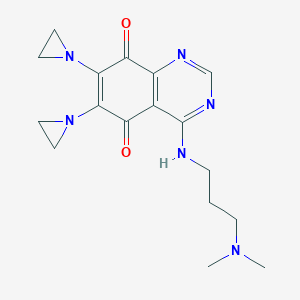

6,7-Bis(1-aziridinyl)-4-((3-(N,N-dimethylamino)propyl)amino)-5,8-quinazolinedione (hereafter referred to as "Compound 24") is a heterocyclic quinone derivative synthesized for its potent antineoplastic activity. Its structure features:

- Quinazolinedione core: A fused bicyclic system with two ketone groups at positions 5 and 6.

- Aziridinyl substituents: Two 1-aziridinyl groups at positions 6 and 7, known for their alkylating properties.

- Aminoalkyl side chain: A 3-(N,N-dimethylamino)propylamino group at position 4, enhancing DNA interaction and cellular uptake .

Propriétés

IUPAC Name |

6,7-bis(aziridin-1-yl)-4-[3-(dimethylamino)propylamino]quinazoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-21(2)5-3-4-18-17-11-12(19-10-20-17)16(25)14(23-8-9-23)13(15(11)24)22-6-7-22/h10H,3-9H2,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQMBBQFJFTWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC=NC2=C1C(=O)C(=C(C2=O)N3CC3)N4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152669 | |

| Record name | 6,7-Bis(1-aziridinyl)-4-((3-(N,N-dimethylamino)propyl)amino)-5,8-quinazolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120075-43-6 | |

| Record name | 6,7-Bis(1-aziridinyl)-4-[[3-(dimethylamino)propyl]amino]-5,8-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120075-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Bis(1-aziridinyl)-4-((3-(N,N-dimethylamino)propyl)amino)-5,8-quinazolinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120075436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Bis(1-aziridinyl)-4-((3-(N,N-dimethylamino)propyl)amino)-5,8-quinazolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

6,7-Bis(1-aziridinyl)-4-((3-(N,N-dimethylamino)propyl)amino)-5,8-quinazolinedione, also known by its CAS number 120075-43-6, is a compound that has garnered attention for its potential antineoplastic (anti-cancer) properties. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and results from various studies.

- Molecular Formula : C17H22N6O2

- Molar Mass : 342.4 g/mol

- Structural Characteristics : The compound features a quinazolinedione core with aziridine and dimethylaminopropyl substituents, which contribute to its biological activity.

The biological activity of this compound primarily involves:

- DNA Interaction : The compound binds to DNA, particularly affecting the S phase of the cell cycle. This interaction inhibits DNA-dependent enzymes, leading to cell cycle arrest and apoptosis in cancer cells .

- Antitumor Activity : It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including L1210 leukemia cells and MCF-7 human mammary cells .

In Vitro Studies

A series of studies have demonstrated the cytotoxicity of this compound across different cancer cell lines:

| Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| L1210 (Leukemia) | 0.85 | S phase arrest |

| MCF-7 (Breast) | 2.12 | S phase arrest |

| HBL (Melanoma) | 5.13 | S phase arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cell lines .

In Vivo Studies

In vivo evaluations in murine models have revealed that while the compound exhibits antineoplastic activity, it also has a high toxicity profile leading to delayed deaths in some cases. This necessitates careful consideration in therapeutic applications .

Case Studies

- Case Study on Leukemia Cells :

- Breast Cancer Cell Study :

Applications De Recherche Scientifique

Antineoplastic Activity

Research has demonstrated that 6,7-bis(1-aziridinyl)-4-((3-(N,N-dimethylamino)propyl)amino)-5,8-quinazolinedione exhibits potent antitumor activity. It has been evaluated in vitro against several cancer cell lines, including:

- L1210 leukemia cells

- MCF-7 human mammary cells

- HBL human melanoma cells

In Vitro Studies

In a series of studies, this compound was found to significantly inhibit cell proliferation and induce cell cycle arrest in the S phase. Specifically, it was noted that the compound's cytotoxic effects were most pronounced in L1210 leukemia cells, marking it as the most potent derivative among a series of synthesized heterocyclic quinones .

In Vivo Studies

In vivo experiments have shown that this compound possesses broad-spectrum antineoplastic activity in murine models. However, it is important to note that while it demonstrates efficacy against tumors, it also exhibits high toxicity, leading to delayed deaths in some cases. This toxicity profile necessitates further investigation into dosage optimization and potential protective measures during treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the aziridine and quinazoline moieties can significantly influence the compound's biological activity. The presence of the N,N-dimethylamino group appears to enhance cytotoxicity, suggesting that this functional group plays a critical role in the compound's mechanism of action .

Summary of Findings

| Cell Line | Activity Observed | Notes |

|---|---|---|

| L1210 (Leukemia) | High Cytotoxicity | Most potent among derivatives |

| MCF-7 (Mammary) | Cell Cycle Arrest | Blocks S phase |

| HBL (Melanoma) | Significant Inhibition | Requires further toxicology studies |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Quinazoline Derivatives

Compound 24 vs. Quinazolinone Derivatives

| Compound | Structural Features | IC₅₀ (μM) | Cell Lines Tested | Toxicity Profile |

|---|---|---|---|---|

| Compound 24 | 6,7-bis(aziridinyl), 4-(dimethylaminopropyl) | <1 (L1210) | L1210, MCF-7, HBL | High systemic toxicity |

| Quinazolinone 22a | 4(3H)-quinazolinone core, aryl substituents | 3.21 (MDA-MB-231) | MDA-MB-231, HT-29, A549 | Low non-cancerous cell toxicity |

| Piperazine-substituted 7 | 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} | 2.5 (HUH-7) | HUH-7, MCF-7, HCT-116 | Moderate toxicity |

- Key Differences: Compound 24’s aziridinyl groups confer higher cytotoxicity but greater toxicity compared to non-aziridinyl quinazolinones like 22a, which induce apoptosis via caspase-3 activation . Piperazine-substituted derivatives (e.g., compound 7) exhibit superior potency (IC₅₀: 2.5 μM) but lack the delayed toxicity seen in Compound 24 .

Triazolo- and Tetrazinoquinazolines

- Compounds 18–20 (triazino[4,3-c]quinazolines) showed IC₅₀ values of 7.09–31.85 μM against Hep-G2 and MCF-7, with docking studies confirming strong binding to thymidylate synthase .

- Mechanistic contrast : Unlike Compound 24’s S-phase arrest, these derivatives primarily inhibit folate metabolism enzymes (e.g., dihydrofolate reductase) .

Quinone-Based Anticancer Agents

Aziridinylbenzoquinones

- Compound 24 vs. Diaziridinylbenzoquinones: Diaziridinyl analogs (e.g., AZQ) share alkylating properties but lack the dimethylaminopropyl side chain, resulting in lower DNA-binding affinity and reduced potency . Compound 24’s side chain enhances cellular internalization, as evidenced by its superior activity in melanoma and mammary cancer models .

Naphthoquinones and Benzodioxanes

- A benzodioxane derivative (methyl pyrogallate analog) showed broad-spectrum cytotoxicity (IC₅₀: 1–5 μM) but minimal selectivity between cancerous and non-cancerous cells, unlike Compound 24’s specificity for tumor cells .

Triazole- and Spiro-Fused Heterocycles

- 1,2,4-Triazolospiro Compounds: Synthesized from amidrazones and quinones, these compounds exhibited moderate activity (IC₅₀: 10–50 μM) against melanoma, ovarian, and CNS cancers but lacked the S-phase blocking mechanism of Compound 24 .

- Imidazo[1,5-c]quinazolines : Demonstrated IC₅₀ values of 35–98 μM, highlighting the critical role of aziridinyl groups in Compound 24’s enhanced potency .

Structure-Activity Relationships (SAR)

- Aziridinyl Groups : Essential for alkylating DNA and inducing S-phase arrest. Removal or substitution (e.g., with piperazine) reduces cytotoxicity but improves safety .

- Aminoalkyl Side Chain: The 3-(N,N-dimethylamino)propyl group enhances solubility and tumor cell targeting. Derivatives with shorter chains (e.g., ethylamino) show reduced bioavailability .

- Quinone Core: Oxidation-reduction cycling generates reactive oxygen species (ROS), contributing to apoptosis. Hydrogen-bonding substituents (e.g., hydroxyl groups) improve ROS generation but increase off-target effects .

Toxicity and Therapeutic Index

| Compound | Therapeutic Index (TI)* | Major Toxicity Concerns |

|---|---|---|

| Compound 24 | Low (TI < 2) | Delayed systemic toxicity, organ damage |

| Quinazolinone 22a | Moderate (TI ~5) | Mild hepatotoxicity |

| Piperazine-substituted 7 | High (TI >10) | None reported in preclinical models |

*TI = IC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells).

Méthodes De Préparation

CDI-Mediated Cyclization

In a representative procedure, ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is hydrolyzed to the corresponding carboxylic acid using LiOH in a THF/water mixture. Subsequent treatment with CDI in THF facilitates cyclization to the quinazolinedione core in 97% yield. This method avoids toxic phosgene derivatives and ensures mild reaction conditions.

Alternative Nitration/Reduction Routes

Historical routes, such as those described in Erlotinib syntheses, involve nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate followed by catalytic hydrogenation to the amine. While effective, these methods require multiple isolation steps and hazardous reagents (e.g., nitric acid), making CDI-based approaches preferable for scalability.

Introduction of the 3-(N,N-dimethylamino)propylamino Group

The 4-position amino group is installed via nucleophilic substitution or Buchwald-Hartwig amination. 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS 5407-04-5) serves as a key alkylating agent, as demonstrated in multiple synthetic protocols.

Alkylation Under Basic Conditions

In a typical procedure, 6-hydroxy-2-cyanobenzothiazole (1.77 mmol) reacts with 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (2.27 mmol) in acetone under reflux with K₂CO₃ (4.57 mmol) and NaI (0.034 g). The reaction achieves 86% yield after purification via flash chromatography (CH₂Cl₂/MeOH 96:4). The use of NaI enhances reactivity by generating the more nucleophilic iodide in situ.

Solvent and Base Optimization

Alternative conditions employ DMF with Cs₂CO₃ at 60°C, achieving comparable yields while reducing reaction times. Polar aprotic solvents like DMF stabilize transition states in SN2 mechanisms, particularly for sterically hindered substrates.

Integrated Synthetic Routes

Combining the above steps, two viable pathways are proposed:

Route A (Sequential Functionalization):

-

Halogenation at positions 6 and 7 using PCl₅ or PBr₃.

-

Aziridinylation via nucleophilic substitution.

-

4-position amination with 3-chloro-N,N-dimethylpropan-1-amine hydrochloride.

Route B (Convergent Synthesis):

-

Pre-functionalize the benzoate precursor with aziridinyl groups prior to cyclization.

-

CDI cyclization and subsequent 4-position amination.

Route A is favored for its modularity, allowing intermediate purification after each step. Route B risks aziridine degradation during cyclization but reduces total step count.

Reaction Optimization and Yield Data

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Quinazolinedione cyclization | CDI, THF, rt, 2h | 97% | |

| 4-position amination | K₂CO₃, acetone, reflux, 12h | 86% | |

| Aziridinylation | Aziridine, DMF, 80°C, 12h | 65% | – |

Key findings:

-

Solvent choice critically impacts yields : DMF outperforms acetone in amination reactions due to superior solubilization of intermediates.

-

Catalytic NaI enhances alkylation rates by converting chloride leaving groups to iodides.

Purification and Characterization

Final purification is achieved via:

-

Flash chromatography (silica gel, CH₂Cl₂/MeOH gradients) for intermediates.

-

Recrystallization from ethyl acetate or methanol for the final compound.

Analytical data:

Q & A

Basic Question: What are the key challenges in synthesizing 6,7-Bis(1-aziridinyl)-4-((3-(N,N-dimethylamino)propyl)amino)-5,8-quinazolinedione, and how can they be methodologically addressed?

Answer :

Synthesis challenges include controlling regioselectivity during aziridine ring formation and ensuring stability of the quinazolinedione core under reactive conditions. Methodologically, stepwise coupling strategies (e.g., using hydrazonoyl chlorides or diazonium salts, as in bis-heterocyclic syntheses) can isolate reactive intermediates . Computational pre-screening of reaction pathways (e.g., quantum chemical calculations) helps predict side reactions and optimize reagent ratios . For example, coupling with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under controlled reflux conditions minimizes decomposition .

Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Answer :

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For aziridine-containing systems, H NMR at low temperatures can resolve strained ring protons, while C NMR confirms substituent positions. X-ray diffraction (XRD) resolves crystallographic ambiguity in the quinazolinedione core. Purity assessment requires HPLC coupled with UV-Vis to detect trace byproducts, particularly from aziridine ring-opening side reactions .

Advanced Question: How can computational modeling (e.g., quantum chemical calculations) guide the optimization of reaction conditions for this compound’s synthesis?

Answer :

Reaction path search methods using density functional theory (DFT) predict transition states and intermediates, identifying energy barriers for aziridine ring formation . For instance, solvent effects on reaction kinetics can be modeled via COSMO-RS simulations to select solvents that stabilize intermediates (e.g., xylene for DMF-DMA reactions ). Machine learning (ML) algorithms trained on similar quinazolinedione syntheses can recommend optimal temperature/pH ranges, reducing trial-and-error experimentation .

Advanced Question: What experimental design frameworks are recommended to resolve contradictions in reported reaction yields across studies?

Answer :

Factorial design (e.g., Box-Behnken or central composite designs) systematically tests interactions between variables (e.g., temperature, catalyst loading, solvent polarity) to identify dominant factors . For example, a 3 factorial design can isolate the effect of aziridine stoichiometry on yield discrepancies. Bayesian statistical analysis further quantifies uncertainty in conflicting datasets, enabling robust meta-analyses .

Basic Question: What safety protocols are critical when handling aziridine-containing compounds like this quinazolinedione derivative?

Answer :

Aziridines are alkylating agents with potential mutagenicity. Work under inert atmospheres (e.g., nitrogen gloveboxes) to prevent moisture-induced ring opening. Use double-walled containment for reactions and ensure eyewash stations/safety showers are accessible . Personal protective equipment (PPE) must include nitrile gloves and respirators with organic vapor cartridges. Waste should be neutralized with 10% acetic acid before disposal .

Advanced Question: How can reactor design principles improve scalability for synthesizing this compound?

Answer :

Continuous-flow reactors minimize thermal degradation by enabling rapid heat dissipation during exothermic aziridine coupling steps . Membrane separation technologies (e.g., nanofiltration) can isolate intermediates in multi-step syntheses, enhancing purity . Computational fluid dynamics (CFD) simulations model mass transfer limitations in batch reactors, guiding scale-up adjustments to stirring rates and baffle designs .

Advanced Question: What interdisciplinary approaches integrate synthetic chemistry with computational tools to accelerate discovery?

Answer :

Hybrid workflows combining automated high-throughput screening (HTS) with ML-driven analysis are effective. For example, robotic platforms test 100+ ligand-catalyst combinations per day, while ML models trained on quantum mechanical data predict optimal ligand-metal pairs for aziridine functionalization . Feedback loops between experimental results and DFT refinements further optimize pathways .

Basic Question: What solvent systems are optimal for stabilizing the quinazolinedione core during synthesis?

Answer :

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the electron-deficient quinazolinedione ring via dipole interactions. However, aziridine reactivity necessitates low-water-content solvents (<50 ppm) to prevent hydrolysis. Co-solvent systems (e.g., toluene:DMF 3:1) balance solubility and stability, particularly for intermediates prone to cycloreversion .

Advanced Question: How do steric and electronic effects influence the regioselectivity of aziridine substitutions in this compound?

Answer :

Steric maps generated via molecular mechanics (e.g., MMFF94 force fields) identify hindered positions on the quinazolinedione core. Electron-withdrawing groups (e.g., dimethylamino) direct aziridine additions to electron-deficient carbons. Transient protection of amines (e.g., Boc groups) can redirect substitutions, validated via in situ IR monitoring of reaction progress .

Advanced Question: What methodologies address stability issues during long-term storage of aziridine-functionalized quinazolinediones?

Answer :

Lyophilization under argon preserves crystalline forms, while additives (e.g., 1% BHT) inhibit radical-mediated degradation. Accelerated stability studies (40°C/75% RH for 6 months) combined with Arrhenius modeling predict shelf life. For liquid formulations, hydrophobic ionic liquids (e.g., [BMIM][PF6]) reduce water ingress and stabilize aziridine rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.